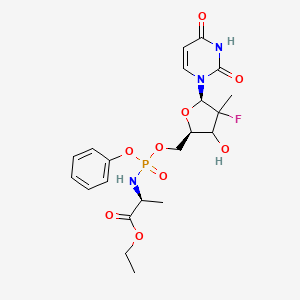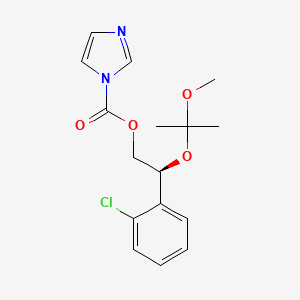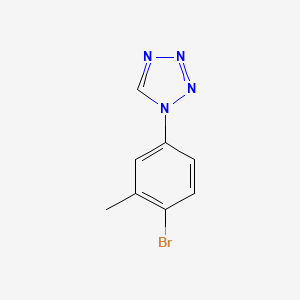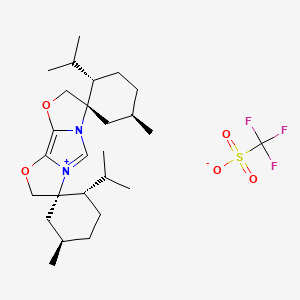
4-Fluoro-4-methylheptane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-4-methylheptane-3,5-dione is an organic compound with the molecular formula C8H13FO2 It is a β-diketone, which means it contains two ketone groups separated by a single carbon atom
Méthodes De Préparation
The synthesis of 4-Fluoro-4-methylheptane-3,5-dione can be achieved through several methods. One common synthetic route involves the fluorination of 4-methylheptane-3,5-dione. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.
Industrial production methods for this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The choice of fluorinating agent and reaction conditions can significantly impact the purity and yield of the final product.
Analyse Des Réactions Chimiques
4-Fluoro-4-methylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or other reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Fluoro-4-methylheptane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to their unique pharmacokinetic properties.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Fluoro-4-methylheptane-3,5-dione involves its interaction with molecular targets through its fluorine and ketone functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, while the ketone groups can act as electrophiles in various chemical reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
4-Fluoro-4-methylheptane-3,5-dione can be compared with other β-diketones and fluorinated compounds:
4-Methylheptane-3,5-dione: This non-fluorinated analog has similar chemical properties but lacks the unique reactivity imparted by the fluorine atom.
4-Fluoro-3,5-dimethylheptane-2,4-dione: Another fluorinated β-diketone with different substitution patterns, leading to variations in reactivity and applications.
Acetylacetone (2,4-pentanedione): A simpler β-diketone used widely in organic synthesis, but without the fluorine atom’s influence.
The uniqueness of this compound lies in its combination of fluorine and β-diketone functionalities, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H13FO2 |
|---|---|
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
4-fluoro-4-methylheptane-3,5-dione |
InChI |
InChI=1S/C8H13FO2/c1-4-6(10)8(3,9)7(11)5-2/h4-5H2,1-3H3 |
Clé InChI |
OJNVSPJUBLBDQN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)(C(=O)CC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrimido[1,2-a]purin-10(1H)-one-13C3](/img/structure/B13446968.png)
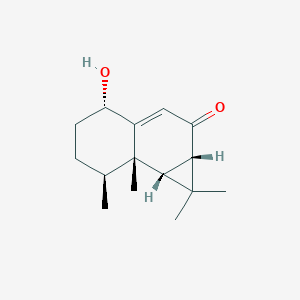
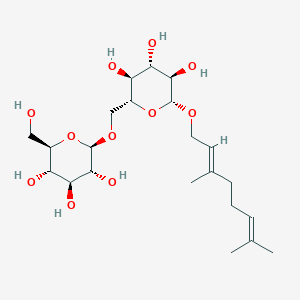

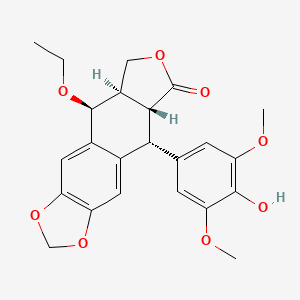

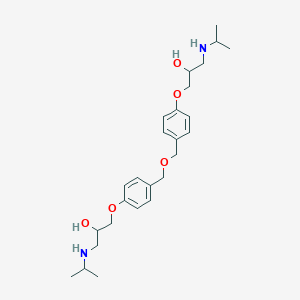
![5-Oxo-N-(3-((3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)phenyl)-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B13447015.png)
![6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid](/img/structure/B13447027.png)
